molecular formula C8H13NO B11922777 3-(Aziridin-1-yl)cyclohexan-1-one

3-(Aziridin-1-yl)cyclohexan-1-one

Katalognummer: B11922777
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: QUXHUSWHPDPBAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aziridin-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of an aziridine ring attached to a cyclohexanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and useful in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aziridin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. This reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aziridin-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring may yield oxaziridines, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-(Aziridin-1-yl)cyclohexan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Aziridin-1-yl)cyclohexan-1-one involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aziridine: A simpler three-membered nitrogen-containing ring without the cyclohexanone moiety.

    Cyclohexanone: A six-membered ring ketone without the aziridine ring.

    Oxaziridine: A three-membered ring containing both nitrogen and oxygen atoms.

Uniqueness

3-(Aziridin-1-yl)cyclohexan-1-one is unique due to the combination of the aziridine ring and the cyclohexanone moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

3-(aziridin-1-yl)cyclohexan-1-one

InChI

InChI=1S/C8H13NO/c10-8-3-1-2-7(6-8)9-4-5-9/h7H,1-6H2

InChI-Schlüssel

QUXHUSWHPDPBAI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(=O)C1)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.